1-Bromo-4-(cyclopropylmethoxy)benzene

Boiling Point Thermal Stability Purification

1-Bromo-4-(cyclopropylmethoxy)benzene (CAS 412004-56-9) is a para-substituted aromatic bromide featuring a cyclopropylmethoxy ether group. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and materials science, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex molecular architectures.

Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
CAS No. 412004-56-9
Cat. No. B1284164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(cyclopropylmethoxy)benzene
CAS412004-56-9
Molecular FormulaC10H11BrO
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC=C(C=C2)Br
InChIInChI=1S/C10H11BrO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2
InChIKeyBDORYRCLPQIWHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(cyclopropylmethoxy)benzene (CAS 412004-56-9): Procurement-Ready Aryl Bromide Building Block with Cyclopropylmethoxy Ether Motif


1-Bromo-4-(cyclopropylmethoxy)benzene (CAS 412004-56-9) is a para-substituted aromatic bromide featuring a cyclopropylmethoxy ether group. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and materials science, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex molecular architectures [1]. The compound is commercially available from multiple reputable vendors in research quantities with specified purity grades, facilitating reliable procurement for both academic and industrial R&D applications .

Why 1-Bromo-4-(cyclopropylmethoxy)benzene Cannot Be Replaced by Common Alkoxy Analogs: A Guide for Informed Sourcing


Direct substitution of 1-Bromo-4-(cyclopropylmethoxy)benzene with simpler 4-alkoxybromobenzenes (e.g., methoxy, ethoxy, or isopropoxy derivatives) introduces significant changes in physicochemical properties, metabolic stability, and downstream synthetic utility. The cyclopropylmethoxy group imparts a distinct combination of elevated lipophilicity (LogP) and higher boiling point compared to linear alkoxy chains , while the strained cyclopropane ring is a well-established motif for enhancing metabolic resilience in drug candidates [1]. These differences directly impact purification conditions, reaction solvent selection, and the pharmacokinetic profile of final products. The quantitative evidence below delineates the specific, measurable advantages that justify sourcing the cyclopropylmethoxy-substituted building block over its common analogs.

1-Bromo-4-(cyclopropylmethoxy)benzene vs. Alkoxy Analogs: Quantified Differentiation in Physicochemical Properties and Metabolic Stability


Elevated Boiling Point vs. Common Alkoxy Analogs Enables Wider Thermal Processing Windows

1-Bromo-4-(cyclopropylmethoxy)benzene exhibits a substantially higher predicted boiling point (277.5 ± 13.0 °C at 760 mmHg) compared to its 4-methoxy (215-223 °C), 4-ethoxy (233 °C), and 4-isopropoxy (239.2 ± 13.0 °C) counterparts . This 38-62 °C differential provides a critical advantage in synthetic workflows requiring elevated temperatures, such as high-boiling solvent distillations or melt-phase reactions, and facilitates alternative purification strategies where lower-boiling analogs would co-distill with common solvents .

Boiling Point Thermal Stability Purification

Increased Lipophilicity (LogP) vs. 4-Methoxy Analog Offers Superior Membrane Permeability for Bioactive Scaffolds

The target compound demonstrates a computed XLogP3-AA value of 3.3 and an ACD/LogP of 4.06, representing a substantial increase in lipophilicity compared to 1-bromo-4-methoxybenzene, which exhibits a LogP of approximately 3.05 [1]. This ~0.25-1.01 unit difference in LogP corresponds to an estimated 1.8- to 10-fold greater partitioning into octanol versus water, a key predictor of membrane permeability. For medicinal chemistry programs targeting intracellular or CNS-penetrant molecules, this enhanced lipophilicity can directly influence compound prioritization [2].

Lipophilicity LogP Membrane Permeability ADME

Cyclopropyl Group Confers Metabolic Stability Advantage Over Acyclic Alkyl Ethers

The cyclopropyl moiety in the cyclopropylmethoxy group is recognized in medicinal chemistry as a privileged structure for enhancing metabolic stability. The stronger C-H bonds of the cyclopropane ring render it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to acyclic alkyl chains (e.g., methyl, ethyl, or isopropyl ethers) [1]. Installing this motif is a well-established strategy to improve drug half-life and reduce plasma clearance [2]. While direct comparative metabolic stability data for this specific building block are not available, this class-level inference provides a strong rationale for selecting it over simpler alkoxy analogs when designing metabolically robust candidates.

Metabolic Stability Cyclopropane Pharmacokinetics CYP450

Commercial Availability at High Purity (≥98%) from Multiple Reputable Vendors Ensures Reliable and Reproducible Research Outcomes

1-Bromo-4-(cyclopropylmethoxy)benzene is readily available from major chemical suppliers including Sigma-Aldrich (purity 98%) and BOC Sciences (purity 98%) . This high-purity specification minimizes the risk of side reactions and simplifies purification in sensitive catalytic processes (e.g., Suzuki coupling), where even trace impurities can poison catalysts or alter reaction kinetics . For procurement teams, this consistency translates to reduced batch-to-batch variability and higher confidence in scale-up reproducibility compared to sourcing lower-purity or non-certified alternatives.

Purity Procurement Quality Control Reproducibility

Optimal R&D and Industrial Deployment Scenarios for 1-Bromo-4-(cyclopropylmethoxy)benzene


Medicinal Chemistry: Lead Optimization Requiring Enhanced Metabolic Stability

In drug discovery programs, particularly those targeting chronic diseases (e.g., cardiovascular, CNS, oncology), where metabolic stability is a key optimization parameter, 1-Bromo-4-(cyclopropylmethoxy)benzene serves as a privileged aryl bromide building block. Its cyclopropyl group is recognized for reducing CYP450-mediated oxidation, potentially leading to improved half-life and reduced clearance in vivo . This makes it a strategic choice for incorporating a metabolically robust phenyl ether moiety into lead compounds, a strategy validated by the prevalence of cyclopropyl-containing drugs on the market [1].

Organic Synthesis: High-Temperature Palladium-Catalyzed Cross-Coupling Reactions

The elevated boiling point (277.5 °C) of 1-Bromo-4-(cyclopropylmethoxy)benzene allows for its use in Suzuki-Miyaura and other Pd-catalyzed couplings under more forcing thermal conditions than would be feasible with lower-boiling 4-methoxy or 4-ethoxy analogs . This is particularly advantageous when coupling with sterically hindered or electronically deactivated boronic acids that require higher temperatures to achieve acceptable yields. The compound's purity (≥98%) further ensures robust catalytic performance and minimizes side reactions [1].

Chemical Biology: Design of Membrane-Permeable Probe Molecules

For the development of cell-permeable chemical probes or imaging agents, the higher LogP of 1-Bromo-4-(cyclopropylmethoxy)benzene-derived constructs (vs. methoxy analogs) facilitates passive diffusion across lipid bilayers . This property is critical for intracellular target engagement in live-cell assays. The compound's commercial availability at high purity enables rapid iteration of probe designs without the need for extensive in-house purification [1].

Materials Science: Synthesis of Functionalized π-Conjugated Polymers

In the synthesis of π-conjugated polymers for organic electronics (e.g., OLEDs, OPVs), 1-Bromo-4-(cyclopropylmethoxy)benzene can be employed as a monomer precursor. Its unique ether side chain may impart desirable solubility and film-forming properties compared to smaller alkoxy groups, while the bromine handle allows for precise end-group functionalization via cross-coupling . The high thermal stability inferred from its boiling point is compatible with common polymerization and annealing protocols [1].

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